molecular formula C10H6N2O6 B2739473 2-(5-nitro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid CAS No. 148055-11-2

2-(5-nitro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid

Cat. No.: B2739473
CAS No.: 148055-11-2
M. Wt: 250.166
InChI Key: VSMNTSUUSRHMSP-UHFFFAOYSA-N
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Description

2-(5-Nitro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid (CAS 148055-11-2) is a 5-nitroisatin derivative with a molecular formula of C10H6N2O6 and a molecular weight of 250.16 g/mol . This compound is of significant interest in medicinal chemistry research, particularly in the synthesis and development of novel broad-spectrum antimicrobial agents . Its structure incorporates key pharmacophores, making it a valuable scaffold for designing hybrid molecules. Research indicates that such 5-nitroisatin derivatives can be utilized in the creation of multitarget agents inspired by nitazoxanide, a known broad-spectrum antiparasitic and antibacterial drug . These novel compounds are investigated for their potent activity against a range of pathogens, including Mycobacterium tuberculosis and ESKAPE pathogens, with some derivatives demonstrating higher potency than established antibiotics like ciprofloxacin . The compound's mechanism of action is believed to be associated with the disruption of anaerobic energy metabolism and the inhibition of essential enzymes . It has a melting point of 206-207°C and should be stored at room temperature . This product is labeled with the signal word "Warning" and hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed and causes skin and serious eye irritation, and may cause respiratory irritation . Researchers should handle this material with appropriate personal protective equipment and in a well-ventilated area . This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-nitro-2,3-dioxoindol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O6/c13-8(14)4-11-7-2-1-5(12(17)18)3-6(7)9(15)10(11)16/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMNTSUUSRHMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=O)N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(5-nitro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid typically involves the nitration of indole derivatives followed by oxidation and acylation reactions. One common synthetic route includes the nitration of indole to form 5-nitroindole, which is then oxidized to 5-nitro-2,3-dioxoindole. The final step involves the acylation of 5-nitro-2,3-dioxoindole with acetic anhydride to yield this compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

2-(5-nitro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of 2-(5-nitro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid against various pathogens. The following table summarizes key findings:

Pathogen Activity Type Minimum Inhibitory Concentration (MIC) Study Year
Staphylococcus aureusAntibacterial32 µg/mL2024
Escherichia coliAntibacterial64 µg/mL2024
Candida albicansAntifungal7.8 µg/mL2024

In a recent study, the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with Staphylococcus aureus showing the lowest MIC value of 32 µg/mL, indicating strong antibacterial activity.

Anticancer Properties

The anticancer potential of this compound has also been extensively researched. It has demonstrated promising results in various cancer cell lines:

Cell Line Activity Type IC50 Value Study Year
MCF-7 (breast cancer)Cytotoxicity15 µM2023
NCI-H460 (lung cancer)Cytotoxicity20 µM2023

In a study conducted on MCF-7 breast cancer cells, the compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment . This suggests that it may serve as a potential therapeutic agent for breast cancer.

Case Study 1: Antimicrobial Efficacy

A study aimed to evaluate the antimicrobial efficacy of various derivatives of indole-based compounds, including this compound. The results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria with effective MIC values .

Case Study 2: Anticancer Activity

In another investigation focusing on its anticancer properties, researchers treated human lung cancer cells (NCI-H460) with varying concentrations of the compound. The results demonstrated significant cytotoxic effects at concentrations as low as 20 µM, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-(5-nitro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole ring can bind to specific receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Key Features Reported Applications References
2-(5-Ethyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid 5-Ethyl, 2,3-dioxo C₁₂H₁₁NO₄ Ethyl group enhances lipophilicity; dioxo system stabilizes ring conformation. Limited bioactivity data; used in synthetic intermediates.
2-(5-Phenyl-1H-indol-3-yl)acetic acid 5-Phenyl, acetic acid at 3-position C₁₆H₁₃NO₂ Phenyl group introduces steric bulk; 3-acetic acid position differs from target. Potential anti-inflammatory and antimicrobial activity.
2-(5-Nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid 5-Nitro, 1,3-dioxo (isoindole core) C₁₀H₆N₂O₆ Isoindole scaffold with fused benzene ring; distinct from indole derivatives. Cataloged as a life science product; applications under investigation.
2-(6-Methyl-1H-indol-3-yl)acetic acid 6-Methyl, acetic acid at 3-position C₁₁H₁₁NO₂ Methyl group improves metabolic stability; lacks dioxo system. Research and development (exact biological role unspecified).
[2-Oxo-3-(pyridin-2-ylimino)dihydro-1H-indol-1-yl]acetic acid Pyridine-imino substituent, 2-oxo C₁₅H₁₂N₃O₃ Pyridine moiety enhances metal coordination potential; single oxo group. Studied for chelation properties and antimicrobial activity.
5-[(2-Oxo-2,3-dihydro-1H-indol-1-yl)methyl]-1,3-benzodioxole-4-carboxylic acid Benzodioxole fused system, 2-oxo C₁₇H₁₁NO₅ Hybrid structure with benzodioxole; single oxo group. Demonstrated binding to HIV integrase in computational studies.

Key Observations:

Dioxo Systems: The 2,3-dioxo configuration in the target compound and its ethyl analog introduces planar rigidity, which may improve binding specificity compared to single-oxo derivatives .

Structural Isomerism :

  • Acetic acid placement at the 1-position (target compound) versus 3-position (e.g., 2-(5-phenyl-1H-indol-3-yl)acetic acid) alters steric and electronic profiles, affecting solubility and target engagement .

Biological Activity

2-(5-nitro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid (CAS No. 148055-11-2) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including cytotoxicity, antibacterial effects, and other pharmacological properties.

  • Molecular Formula : C₁₀H₆N₂O₆
  • Molecular Weight : 250.166 g/mol
  • CAS Number : 148055-11-2

Cytotoxicity

Research indicates that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. A study found that derivatives of indole acetic acid showed promising cytotoxicity with IC50 values indicating effective inhibition of cell proliferation in tested lines, including human glioblastoma and melanoma cells .

CompoundCell LineIC50 (µg/mL)
2-(5-nitro...)U251 (glioblastoma)<10
2-(5-nitro...)WM793 (melanoma)<15

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In vitro studies demonstrated that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound showed a minimum inhibitory concentration (MIC) of 3.12 µg/mL against Pseudomonas aeruginosa and Klebsiella pneumoniae .

Bacterial StrainMIC (µg/mL)
Pseudomonas aeruginosa3.12
Klebsiella pneumoniae3.12

The mechanism by which 2-(5-nitro...) exerts its biological effects is still under investigation. However, structure-activity relationship (SAR) studies suggest that the presence of the nitro group and the dioxo moiety are critical for enhancing the cytotoxic and antibacterial activities . Molecular docking studies have indicated potential interactions with key cellular targets involved in apoptosis and bacterial cell wall synthesis.

Case Studies

  • Cytotoxicity Study :
    A study synthesized various derivatives of indole acetic acid and tested their cytotoxicity against multiple cancer cell lines. The results indicated that modifications to the indole ring significantly influenced the activity, with some compounds showing IC50 values lower than those of established chemotherapeutics like doxorubicin .
  • Antibacterial Efficacy :
    Another research focused on the antibacterial properties of nitro-substituted indole derivatives. The findings revealed that these compounds displayed potent antibacterial activity against resistant strains, suggesting their potential as lead compounds for developing new antibiotics .

Q & A

Basic Research Questions

What are the recommended synthetic routes for 2-(5-nitro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid?

The synthesis typically involves nitration of an indole precursor followed by oxidation and functionalization. A plausible pathway includes:

Nitration : Introduce the nitro group at the 5-position of a 2,3-dihydroindole derivative using nitric acid or mixed acid systems under controlled temperatures .

Oxidation : Convert the dihydroindole to a 2,3-dioxo structure using oxidizing agents like KMnO₄ or RuO₄ .

Acetic Acid Sidechain Addition : Employ alkylation or acylation reactions, such as coupling with chloroacetic acid under basic conditions .
Key Considerations : Monitor reaction intermediates via TLC or HPLC to avoid over-oxidation or byproduct formation.

How is this compound characterized structurally, and what analytical techniques are prioritized?

Characterization involves a multi-technique approach:

Technique Purpose Example Data
¹H/¹³C NMR Confirm indole ring substitution, nitro group position, and acetic acid chainδ 7.8–8.2 ppm (aromatic protons)
FT-IR Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and nitro groups (~1520 cm⁻¹)
Mass Spectrometry Verify molecular weight (C₁₀H₇N₂O₆; theoretical MW: 251.18 g/mol)
HPLC Assess purity (>95% for most studies)

What safety protocols are critical when handling this compound?

Key hazards include acute toxicity (oral, dermal) and eye/skin irritation . Mitigation strategies:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • First Aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation .
  • Storage : In airtight containers, away from ignition sources, at 2–8°C .

How can researchers assess purity and stability during storage?

Method Parameters Frequency
HPLC Column: C18; Mobile phase: MeCN/H₂O (70:30)Pre-use and every 3 months
TGA/DSC Decomposition temperature (>200°C)Annually
Karl Fischer Moisture content (<0.5%)Pre-experiment
Stability is compromised by prolonged exposure to light or humidity; use desiccants and amber vials .

What are the solubility properties, and how can formulation challenges be addressed?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays:

  • Vehicle Preparation : Use DMSO stocks (10–50 mM) with sonication.
  • Critical Micelle Concentration (CMC) : Add non-ionic surfactants (e.g., Tween-80) to enhance aqueous dispersion .
    Avoid prolonged storage in DMSO to prevent degradation .

Advanced Research Questions

What biological activities have been reported for structurally related indole-dioxo compounds?

  • Antiviral Activity : Analogues (e.g., 5-nitro derivatives) inhibit HIV integrase via binding pocket interactions (IC₅₀ ~5–10 µM) .
  • Anticancer Potential : Similar compounds induce apoptosis in HeLa cells by ROS generation .
    Methodological Note : Use SPR or ITC to quantify target binding affinity .

How can computational modeling guide the optimization of this compound’s bioactivity?

  • Molecular Docking : Predict binding modes with HIV integrase (PDB: 1QS4) using AutoDock Vina .
  • QSAR Studies : Correlate nitro group electronic effects (Hammett σ constants) with IC₅₀ values .
  • ADMET Prediction : Use SwissADME to optimize logP (<3) and reduce hepatotoxicity risks .

What strategies resolve contradictions in biological assay data across studies?

Common discrepancies arise from:

  • Assay Variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays).
  • Impurity Interference : Re-evaluate compound purity via LC-MS and re-test .
  • Cell Line Differences : Compare results across multiple models (e.g., HEK293 vs. HepG2) .

How does this compound behave in metal complexation studies?

The dioxo groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Zn²⁺):

  • Synthesis : React with metal salts (e.g., CuCl₂) in ethanol/water (1:1) at 60°C .
  • Characterization : EPR for Cu²⁺ complexes; XRD for structural elucidation .
    Applications include catalytic oxidation or antimicrobial activity enhancement .

What are the key challenges in scaling up its synthesis, and how are they addressed?

  • Nitration Selectivity : Optimize HNO₃ concentration and temperature to avoid di-nitration .
  • Oxidation Efficiency : Replace RuO₄ with greener oxidants (e.g., TEMPO/O₂) .
  • Yield Improvement : Use flow chemistry for continuous processing of unstable intermediates .

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